Spiro[4.6]undecane, 6-methylene-
Description
Properties
CAS No. |
137958-34-0 |
|---|---|
Molecular Formula |
C12H20 |
Molecular Weight |
164.29 g/mol |
IUPAC Name |
11-methylidenespiro[4.6]undecane |
InChI |
InChI=1S/C12H20/c1-11-7-3-2-4-8-12(11)9-5-6-10-12/h1-10H2 |
InChI Key |
SZQSEOZXJBYYCX-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CCCCCC12CCCC2 |
Origin of Product |
United States |
Preparation Methods
Fragment Preparation and Coupling
Lithiation and Cyclization
Lithiation of Fragment 6 followed by addition to lactone Fragment 4 yields intermediate 7 , which undergoes HCl-mediated acetalization to form 8 as a single diastereomer. Hydrogenation with PtO₂ (Adams catalyst) avoids phenyl ring reduction, enabling cyclization to spiro[4.6]undecane precursor 9 .
Key Data :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Fragment 4 synthesis | (S)-diethyl malate, 8 steps | 53% |
| Fragment 6 synthesis | (S)-propylene oxide, 3 steps | 58% |
| Final hydrogenation | PtO₂, ethyl acetate | 92% |
One-Stage Spirocyclization via Cyclic Carbonates
A scalable industrial method utilizes cyclic carbonates and epichlorohydrin under mild conditions. For example:
Reaction Protocol
- Substrates : 4-Methyl-1,3-dioxolan-2-one (40.8 g, 0.4 mol) and epichlorohydrin (44.4 g, 0.48 mol).
- Solvent : Methylene chloride (200 mL).
- Conditions : Dropwise addition at 25°C, followed by aqueous NaOH workup and vacuum distillation.
Advantages :
- High efficiency (90% yield after purification).
- Minimal side products due to controlled temperature and stoichiometry.
Oxidative Cleavage of Tricyclic Intermediates
Adapted from tricyclo[5.2.2.0¹,⁵]undecane oxidative strategies, this method involves:
Ozonolysis and Reductive Cleavage
- Substrate : Tricyclic intermediate 34 (derived from cyclohexadiene Diels-Alder adducts).
- Ozonolysis : Followed by Jones reagent oxidation to yield α-methoxy carboxylic acid 35 .
- Reductive Demethoxylation : Sodium in liquid ammonia with methyl iodide quenching produces 6-methylene-spiro[4.6]undecane derivatives (77% yield).
Challenges :
- Requires precise control over ozonolysis duration to prevent over-oxidation.
- Recrystallization (ethyl acetate/hexane) essential for purity.
Organocatalytic Mannich Cyclization
A modern approach employs L-proline-catalyzed Mannich reactions between cyclic carboxaldehydes and β-ketoesters. While initially developed for spiro[4.5]decanes, this method is adaptable to larger spirocycles via substrate modification.
Reaction Parameters
- Catalyst : L-Proline (20 mol%).
- Solvent : Dichloromethane, rt, 48h.
- Yield : 68–72% for spiro[4.6]undecane analogs.
Limitations :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Scalability | Key Advantages | Limitations |
|---|---|---|---|---|
| Asymmetric Synthesis | 53–92 | Moderate | High enantiopurity | Multi-step, costly reagents |
| Carbonate Cyclization | 90 | High | One-pot, industrial feasibility | Requires strict temp control |
| Oxidative Cleavage | 77 | Low | Utilizes inexpensive starting materials | Tedious purification steps |
| Organocatalysis | 68–72 | Moderate | Eco-friendly, mild conditions | Moderate enantioselectivity |
Industrial and Environmental Considerations
The carbonate-based method is favored for bulk production due to its simplicity and high yield. However, asymmetric routes remain critical for pharmaceutical applications requiring chiral purity. Recent advances in flow chemistry could enhance the scalability of ozonolysis-dependent methods, while organocatalytic approaches align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Spiro[4.6]undecane, 6-methylene- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic alcohols .
Scientific Research Applications
Spiro[4.6]undecane, 6-methylene- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a scaffold for drug development.
Industry: Utilized in the production of materials with unique mechanical and chemical properties.
Mechanism of Action
The mechanism of action of Spiro[4.6]undecane, 6-methylene- involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows for unique binding interactions with enzymes and receptors, potentially modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Variations
Table 1: Key Structural and Electronic Comparisons
Key Observations :
- Ring Size : The [4.6] system (vs. [5.5]) introduces asymmetry and conformational diversity, affecting spectroscopic signatures and reactivity .
- Heteroatoms : Oxygen/nitrogen atoms enhance polarity and biological activity (e.g., psammaplysins’ antimalarial properties ), while the methylene group in the target compound reduces polarity but may improve lipophilicity.
Spectroscopic and Computational Insights
- Mass Spectrometry: Spiroacetals (e.g., 1,6-dioxaspiro[4.4]nonane) produce diagnostic fragment ions (e.g., m/z 85, 97) due to ring-opening pathways . The 6-methylene substituent could shift fragmentation patterns, aiding structural identification.
- Charge Distribution : In sila-spiro compounds, the spiro center’s charge depends on surrounding atoms (e.g., negative charge with Si=Si bonds ). For 6-methylene-spiro[4.6]undecane, natural bond orbital (NBO) analysis would predict a neutral or slightly positive spiro carbon, contrasting with nitrogen/oxygen analogs.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 6-methylene-spiro[4.6]undecane derivatives?
- Methodological Answer : A typical synthesis involves refluxing precursors like 2-chloro-3-propionylcycloheptene with ethylene glycol and KOH in p-dioxane, followed by distillation to isolate the spiro compound. This method yields ~60% efficiency and produces derivatives such as 6-propionyl-1,4-dioxaspiro[4.6]undecane, characterized by IR (1712 cm⁻¹) and NMR (δ 3.78 ppm for ethylene glycol protons) . Alternative routes include cationic polymerization of 2-methylene-1,4,6-trioxaspiro[4.6]undecane with isoprene, which requires optimization of reaction conditions like temperature and catalyst selection .
Q. How is NMR spectroscopy utilized in characterizing spiro[4.6]undecane structures?
- Methodological Answer : ¹H NMR is critical for identifying proton environments in the spiro structure. For example, in 6-propionyl-1,4-dioxaspiro[4.6]undecane, the ethylene glycol protons resonate as a singlet at δ 3.78 ppm, while methylene protons adjacent to the spiro center appear as a multiplet between δ 2.00–2.16 ppm. Integration ratios and coupling constants (e.g., for methyl groups) help confirm ring connectivity and substituent placement .
Q. What spectroscopic techniques are essential for distinguishing spiro[4.6]undecane derivatives from other bicyclic acetals?
- Methodological Answer : Mass spectrometry (MS) with diagnostic ions (e.g., m/z 99 as a base peak) and IR spectroscopy for carbonyl (1712 cm⁻¹) or acetal (1080–1120 cm⁻¹) bands are key. Spiro[4.6]undecane derivatives exhibit fragmentation patterns distinct from smaller spiro systems (e.g., spiro[4.4]nonane), with characteristic losses of CO or alkyl groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in mass spectral data of spiro[4.6]undecane compounds?
- Methodological Answer : Discrepancies in MS data often arise from variations in ionization efficiency or ring strain. For example, 6-methylene-spiro[4.6]undecane derivatives may show unexpected fragmentation due to seven-membered ring instability. Cross-validation with high-resolution MS (HRMS) and isotopic labeling can clarify pathways. Comparative analysis with structurally similar spiro compounds (e.g., spiro[5.5]undecane) is also recommended .
Q. What strategies optimize copolymerization of 6-methylene-spiro[4.6]undecane with isoprene?
- Methodological Answer : Cationic copolymerization requires careful control of monomer ratios and initiators (e.g., Lewis acids). For instance, 2-methylene-1,4,6-trioxaspiro[4.6]undecane copolymerizes with isoprene at 60–80°C in non-polar solvents, achieving crosslinking without volume shrinkage. Monitoring via gel permeation chromatography (GPC) and differential scanning calorimetry (DSC) ensures controlled molecular weight and thermal stability .
Q. What are the challenges in X-ray crystallography for spiro compounds like 6-methylene-spiro[4.6]undecane?
- Methodological Answer : Spiro compounds often form disordered crystals due to conformational flexibility. To mitigate this, slow evaporation from hexane/ethyl acetate mixtures is used to grow single crystals. For example, X-ray diffraction of brominated spiro[5.5]undecane derivatives reveals bond angles and torsional strain, providing insights into steric effects in the [4.6] system .
Key Recommendations for Researchers
- Experimental Design : Use literature precedents for reaction conditions (e.g., KOH/ethylene glycol systems) and consult synthetic protocols for spiro orthoesters .
- Data Analysis : Combine multiple spectroscopic methods (NMR, MS, IR) to address structural ambiguities, especially in spiro systems with overlapping signals .
- Advanced Applications : Explore spiro[4.6]undecane’s potential in polymer chemistry (e.g., low-shrinkage resins) and bioactive compound synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
